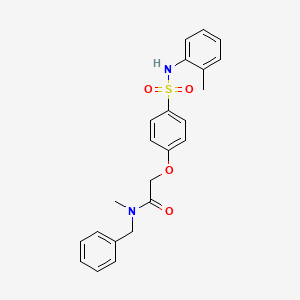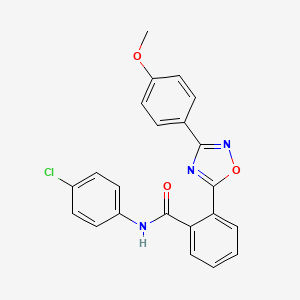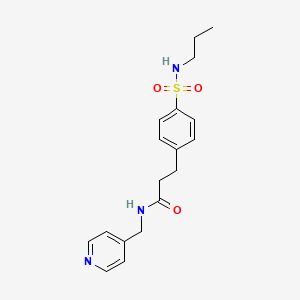
3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide, also known as PSB-0777, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide inhibits the activity of sEH by binding to the enzyme and preventing it from metabolizing fatty acids. This results in an increase in the levels of certain fatty acids, including epoxyeicosatrienoic acids (EETs), which have been shown to have anti-inflammatory and vasodilatory effects.
Biochemical and Physiological Effects
Studies have shown that 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has various biochemical and physiological effects. These include:
- Reduction in blood pressure: 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has been shown to lower blood pressure in animal models of hypertension.
- Anti-inflammatory effects: 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has been shown to reduce inflammation in animal models of inflammatory bowel disease and asthma.
- Analgesic effects: 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has been shown to reduce pain in animal models of neuropathic pain.
- Cardiovascular effects: 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has been shown to improve cardiovascular function in animal models of heart failure and myocardial infarction.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has several advantages for lab experiments. It is a highly specific inhibitor of sEH, which allows for the investigation of the role of this enzyme in various diseases. Additionally, 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide is relatively easy to synthesize, which makes it more accessible for researchers.
However, there are also limitations to the use of 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide in lab experiments. One limitation is that it has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has a relatively short half-life in vivo, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for the research of 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide. These include:
- Investigation of its therapeutic potential in various diseases: 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has shown promise in animal models of hypertension, inflammation, and pain. Further research is needed to determine its potential therapeutic applications in humans.
- Development of more potent sEH inhibitors: While 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide is a highly specific inhibitor of sEH, it has relatively low potency. Further research is needed to develop more potent sEH inhibitors.
- Investigation of its pharmacokinetics: 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has a relatively short half-life in vivo, which can limit its effectiveness in certain experiments. Further research is needed to investigate its pharmacokinetics and develop strategies to prolong its half-life.
Conclusion
In conclusion, 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It inhibits the activity of sEH, resulting in various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are also several future directions for its research. Further investigation of 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has the potential to lead to the development of new therapeutic interventions for various diseases.
Méthodes De Synthèse
3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide can be synthesized using a multistep process involving the reaction of various chemical reagents. The first step involves the reaction of 4-bromo-N-propylsulfonamide with 4-(pyridin-4-ylmethyl)benzaldehyde to produce 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)acrylamide. This intermediate compound is then reduced using a palladium-catalyzed hydrogenation reaction to produce 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide.
Applications De Recherche Scientifique
3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has the ability to inhibit the activity of a specific enzyme known as soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of fatty acids and has been implicated in various diseases, including hypertension, inflammation, and pain.
Propriétés
IUPAC Name |
3-[4-(propylsulfamoyl)phenyl]-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-2-11-21-25(23,24)17-6-3-15(4-7-17)5-8-18(22)20-14-16-9-12-19-13-10-16/h3-4,6-7,9-10,12-13,21H,2,5,8,11,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUUABJLBYVJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


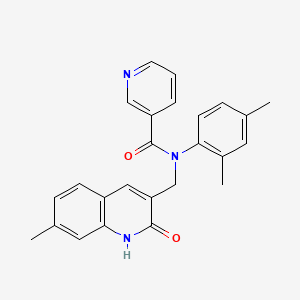


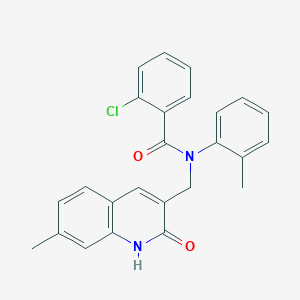
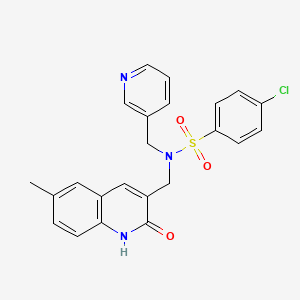
![3-[4-(Propylsulfamoyl)phenyl]propanamide](/img/structure/B7689132.png)
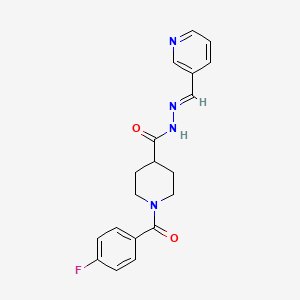

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7689152.png)


